4-(Trifluoromethyl)-L-phenylglycine
Overview
Description
4-(Trifluoromethyl)-L-phenylglycine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethyl-containing compounds are often used in pharmaceuticals due to their unique properties .
Mode of Action
It’s known that trifluoromethyl groups in other compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s known that trifluoromethyl-substituted aromatic compounds can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .
Pharmacokinetics
It’s known that trifluoromethyl groups can enhance the metabolic stability of drugs .
Result of Action
It’s known that trifluoromethyl groups can enhance the potency of drugs .
Action Environment
It’s known that trifluoromethyl groups can enhance the stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with high regioselectivity.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)-L-phenylglycine may involve continuous flow strategies that bypass the use of polyfluoroalkyl substances, resulting in a more environmentally friendly synthesis . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-L-phenylglycine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Copper catalysts are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenylglycine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(Trifluoromethyl)-L-phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects, particularly in drug development.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its overall structure and applications.
Trifluoromethylated pyrazoles: Used in pharmaceuticals and agrochemicals, these compounds also contain the trifluoromethyl group but have different core structures.
Uniqueness
4-(Trifluoromethyl)-L-phenylglycine is unique due to its combination of the trifluoromethyl group with the phenylglycine structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMQHUKZBBELZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144789-75-3 | |
Record name | 4-(Trifluoromethyl)-L-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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